molecular formula C13H17N2O3+ B11574806 1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium

1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium

Cat. No.: B11574806
M. Wt: 249.29 g/mol
InChI Key: QMLCZZGLTMCTOV-UHFFFAOYSA-N
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Description

1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium is a complex organic compound that features a furan ring substituted with a methoxycarbonyl group and a pyrazolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium typically involves multiple steps. One common method includes the reaction of 5-(methoxycarbonyl)furan-2-carboxylic acid with appropriate reagents to introduce the pyrazolium moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more streamlined processes, such as continuous flow synthesis, to enhance efficiency and scalability. These methods often utilize advanced technologies and equipment to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium is unique due to its combination of a furan ring with a methoxycarbonyl group and a pyrazolium ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17N2O3+

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 5-[(2,3,5-trimethylpyrazol-2-ium-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H17N2O3/c1-9-7-10(2)15(14(9)3)8-11-5-6-12(18-11)13(16)17-4/h5-7H,8H2,1-4H3/q+1

InChI Key

QMLCZZGLTMCTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](N1CC2=CC=C(O2)C(=O)OC)C)C

Origin of Product

United States

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